molecular formula C25H31BO2 B13131028 (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid CAS No. 768398-92-1

(9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid

Cat. No.: B13131028
CAS No.: 768398-92-1
M. Wt: 374.3 g/mol
InChI Key: DKBWKQBDZVTISB-UHFFFAOYSA-N
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Description

(9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a fluorenyl moiety substituted with dicyclohexyl groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid typically involves the reaction of a fluorenyl precursor with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated fluorenyl compound with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of molecular probes for detecting biomolecules .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique electronic and optical properties. It is also employed in the development of catalysts for various chemical processes .

Mechanism of Action

The mechanism by which (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .

Comparison with Similar Compounds

Uniqueness: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications where steric hindrance and specific molecular interactions are important .

Properties

CAS No.

768398-92-1

Molecular Formula

C25H31BO2

Molecular Weight

374.3 g/mol

IUPAC Name

(9,9-dicyclohexylfluoren-2-yl)boronic acid

InChI

InChI=1S/C25H31BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h7-8,13-19,27-28H,1-6,9-12H2

InChI Key

DKBWKQBDZVTISB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4CCCCC4)C5CCCCC5)(O)O

Origin of Product

United States

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